5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Description
5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS: 326882-45-5) is a benzoic acid derivative with a sulfamoyl group linked to a 3-carboxyphenyl substituent and a methoxy group at the 2-position. Its molecular formula is C₁₅H₁₃NO₇S (molecular weight: 375.34 g/mol) .
Properties
IUPAC Name |
5-[(3-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-23-13-6-5-11(8-12(13)15(19)20)24(21,22)16-10-4-2-3-9(7-10)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHAKLTWZCTNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves the reaction of 3-carboxybenzenesulfonamide with 2-methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as an impurity in pharmaceutical formulations.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table compares the target compound with structurally related sulfamoyl benzoic acid derivatives:
Physicochemical Properties
- Solubility : The target compound’s two carboxylic acids likely result in lower lipophilicity (LogP ~1.5 predicted) compared to chlorinated derivatives (e.g., , LogP ~2.8).
- Acidity: The pKa of the target’s carboxylic acids is estimated at ~3–4, similar to 2-(3-carbamoylphenoxy)acetic acid (pKa ~3.5–4.5) , but higher than nitrooxy-acetoxy analogs (pKa ~1–2 due to ester groups) .
Biological Activity
5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This compound's unique structure may confer specific interactions with biological targets, making it a subject of interest for medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H15N1O5S
- Molecular Weight : 319.35 g/mol
- IUPAC Name : this compound
This compound features a sulfamoyl group attached to a carboxyphenyl moiety, which is further connected to a methoxybenzoic acid structure. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which play a pivotal role in tumor progression and metastasis. Inhibition of CA IX, an isozyme overexpressed in various cancers, has been associated with reduced tumor acidity and improved therapeutic outcomes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to selectively inhibit CA IX with high affinity, which is crucial for the survival of cancer cells in acidic microenvironments. For instance, studies have reported an intrinsic dissociation constant (Kd) as low as 0.08 pM for the compound against CA IX, indicating its potential as a targeted cancer therapy .
Antimicrobial Properties
In addition to its anticancer effects, this compound also demonstrates antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The sulfonamide group is known for its broad-spectrum antibacterial properties, which may contribute to the overall efficacy of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observations |
|---|---|---|
| Anticancer | Inhibition of CA IX | High affinity (Kd = 0.08 pM) |
| Antimicrobial | Bacterial inhibition | Effective against multiple strains |
Case Study: Inhibition of Carbonic Anhydrase
A study focusing on the design and synthesis of sulfonamide derivatives highlighted the effectiveness of this compound in inhibiting CA IX. The research utilized X-ray crystallography to elucidate binding interactions, confirming the compound's selective affinity for CA IX over other isozymes . This selectivity is crucial for minimizing side effects in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
